molecular formula C6H4Cl2N4 B11893933 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B11893933
M. Wt: 203.03 g/mol
InChI Key: WAQWJAOOLPWTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with chlorine atoms at the 4 and 7 positions and an amine group at the 2 position. The presence of these functional groups imparts distinct chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves multi-step procedures starting from readily available precursors. One common method involves the chlorination of a pyrrolo[3,2-d]pyrimidine intermediate using reagents such as phosphorus oxychloride (POCl3) under controlled conditions . Another approach utilizes microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing chlorinated pyrrolo[3,2-d]pyrimidine derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.

    Cyclization Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit diverse biological activities and potential therapeutic applications.

Comparison with Similar Compounds

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine can be compared with other similar compounds, such as:

The unique substitution pattern of this compound imparts specific chemical and biological properties that differentiate it from these similar compounds.

Properties

IUPAC Name

4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQWJAOOLPWTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.